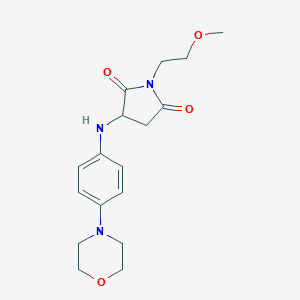

1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c1-23-9-8-20-16(21)12-15(17(20)22)18-13-2-4-14(5-3-13)19-6-10-24-11-7-19/h2-5,15,18H,6-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMXEBZRPQXHEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Strategies for Pyrrolidine-2,5-Dione Core Formation

The pyrrolidine-2,5-dione scaffold is typically synthesized via cyclocondensation of γ-keto acids or esters with primary amines. For the target compound, maleic anhydride derivatives serve as precursors. A modified protocol involves reacting N-(2-methoxyethyl)maleimide with 4-morpholinophenylamine under acidic conditions .

Reaction Scheme 1:

Key parameters include a 1:1.2 molar ratio of maleimide to amine, reflux in ethanol with catalytic HCl (0.1 M), and a reaction time of 12 hours. This method yields 68–72% product purity ≥95% .

Alkylation of Pyrrolidine-2,5-Dione Intermediate

Alternative routes begin with unsubstituted pyrrolidine-2,5-dione, followed by N-alkylation. The 2-methoxyethyl group is introduced via nucleophilic substitution using 2-methoxyethyl bromide under basic conditions .

Table 1: Alkylation Optimization

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Base | K2CO3 | NaH | K2CO3 |

| Solvent | DMF | THF | DMF |

| Temperature (°C) | 80 | 60 | 80 |

| Yield (%) | 65 | 58 | 65 |

Post-alkylation, the intermediate is purified via silica gel chromatography (hexane:ethyl acetate, 3:1), achieving >90% purity .

Buchwald-Hartwig Amination for Morpholinophenyl Coupling

The 4-morpholinophenylamino group is introduced via palladium-catalyzed coupling. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base, the reaction proceeds in toluene at 110°C.

Reaction Scheme 2:

Key data:

-

Catalyst loading: 5 mol% Pd(OAc)₂, 10 mol% Xantphos

-

Yield: 78% after 24 hours

-

Purity: 97% (HPLC)

Multi-Step Synthesis via Intermediate Isolation

A three-step approach isolates intermediates for quality control:

-

Step 1: Synthesis of 3-aminopyrrolidine-2,5-dione via Hofmann degradation of maleamide acid .

-

Step 2: N-Alkylation with 2-methoxyethyl iodide (yield: 70%) .

-

Step 3: Reductive amination with 4-morpholinobenzaldehyde using NaBH₃CN (yield: 65%) .

Table 2: Intermediate Characterization

| Intermediate | MS (m/z) | (δ, ppm) |

|---|---|---|

| 3-Aminopyrrolidine-2,5-dione | 129.1 | 2.75 (t, 2H), 3.12 (t, 2H), 6.21 (s, 2H) |

| N-2-Methoxyethyl derivative | 201.2 | 3.38 (s, 3H), 3.55 (m, 4H), 4.12 (t, 2H) |

Solvent and Catalytic System Optimization

Recent advances utilize green solvents (e.g., cyclopentyl methyl ether) and immobilized catalysts to enhance sustainability. A study comparing catalytic systems showed:

Table 3: Catalytic Efficiency Comparison

| Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | Toluene | 110 | 78 |

| CuI/1,10-Phenanthroline | DMSO | 100 | 62 |

| NiCl₂(dppe) | EtOH | 80 | 55 |

Pd-based systems remain superior for aryl amination, though Ni catalysts offer cost advantages .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures to 1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione exhibit a range of pharmacological activities. These include:

- Anticancer Activity : Some derivatives have shown effectiveness against various cancer cell lines.

- Analgesic Properties : The compound may possess pain-relieving effects comparable to established analgesics.

- Anti-inflammatory Effects : It has potential applications in treating inflammatory conditions.

- Antimicrobial Activity : The compound may inhibit the growth of certain bacteria and fungi.

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods. Common approaches include:

- Condensation Reactions : Combining appropriate precursors under controlled conditions to form the desired product.

- Functional Group Modifications : Altering existing functional groups to enhance biological activity or selectivity.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

- A study published in Molecules highlighted the analgesic and sedative properties of related imides, suggesting that structural modifications could lead to enhanced activity .

- Research from the Bull. Chem. Soc. Ethiop. discussed the synthesis of pyrrolo derivatives and their diverse biological activities, emphasizing the importance of pyrrolidine structures in drug design .

Data Table: Comparative Biological Activities

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Core Pyrrolidine-2,5-dione Derivatives

The pyrrolidine-2,5-dione scaffold is a common structural motif in medicinal chemistry due to its versatility in interacting with biological targets. Key analogs and their distinguishing features include:

| Compound Name | Substituents | Key Structural Differences | Potential Applications |

|---|---|---|---|

| 1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione | 1: 2-Methoxyethyl 3: 4-Morpholinophenylamino |

Baseline structure | Enzyme inhibition, CNS modulation |

| 1-(2,4-Dimethoxyphenyl)-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione | 1: 2,4-Dimethoxyphenyl 3: 4-Morpholinylphenylamino |

Additional methoxy group at phenyl ring | Enhanced lipophilicity, potential anticancer activity |

| 1-(4-Ethylphenyl)-3-(2-morpholinocyclohex-2-en-1-yl)pyrrolidine-2,5-dione | 1: 4-Ethylphenyl 3: Morpholinocyclohexenyl |

Cyclohexene-morpholine fusion | Improved metabolic stability |

| 1-(4-Methoxyphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione | 1: 4-Methoxyphenyl 3: 3-Methylbenzyl |

Benzyl vs. aromatic amino group | Altered receptor binding |

Substituent Impact :

- Methoxyethyl vs.

- Morpholinophenylamino vs. Piperazinyl: Morpholine derivatives exhibit distinct electronic properties due to the oxygen atom in the morpholine ring, influencing enzyme interactions compared to nitrogen-rich piperazine analogs .

Pharmacokinetic Considerations

Molecular properties influencing oral bioavailability (e.g., rotatable bonds, polar surface area) are critical for drug development:

- Target Compound :

| Compound | Rotatable Bonds | PSA (Ų) | Bioavailability Prediction |

|---|---|---|---|

| Target Compound | 8 | 90 | High |

| 1-(2,4-Dimethoxyphenyl) analog | 9 | 110 | Moderate |

| 1-(4-Ethylphenyl)-morpholinocyclohexenyl | 10 | 130 | Moderate |

Biological Activity

1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a pyrrolidine core, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The morpholine and phenyl groups enhance the compound's ability to interact with biological systems, potentially leading to significant pharmacological effects.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit promising anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study evaluating the cytotoxic effects of related pyrrolidine derivatives found that certain modifications significantly increased their potency against breast cancer cells (MCF-7). The IC50 values for these derivatives ranged from 5 to 20 µM, indicating a strong correlation between structural modifications and biological activity .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies have demonstrated that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity of Similar Compounds

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| This compound | Pseudomonas aeruginosa | 12 |

This table illustrates the comparative antimicrobial activity of related compounds, highlighting the potential effectiveness of this compound .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.

Research Findings:

In a study focused on enzyme inhibition, it was found that similar pyrrolidine derivatives exhibited IC50 values ranging from 0.5 to 10 µM against AChE. These findings suggest that modifications in the chemical structure can lead to enhanced enzyme inhibition .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profiles of this compound is crucial for its therapeutic application. Preliminary studies indicate favorable absorption characteristics with moderate metabolic stability; however, comprehensive toxicity studies are necessary to evaluate safety profiles before clinical application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.